Amtolmetin Guacil

Description

See also: Tolmetin (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

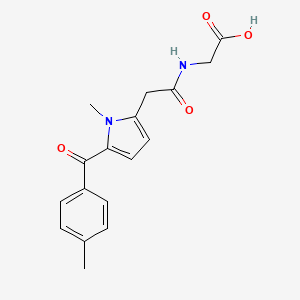

(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJNMKKMGIAGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236291 | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87344-06-7 | |

| Record name | Amtolmetin guacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amtolmetin guacil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amtolmetin guacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMTOLMETIN GUACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Amtolmetin Guacil as a Prodrug of Tolmetin

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation for chronic conditions such as osteoarthritis and rheumatoid arthritis.[1] However, their long-term use is frequently limited by significant gastrointestinal (GI) toxicity, including dyspepsia, ulceration, and hemorrhage.[1] This toxicity is primarily attributed to the direct acidic irritation of the gastric mucosa and the systemic inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining gastric mucosal integrity.[2][3]

This compound (AMG) is a novel NSAID developed to address these limitations.[4] It is a non-acidic prodrug of tolmetin, an established anti-inflammatory agent.[3][5] Structurally, this compound is formed by the amidation of tolmetin with glycine and subsequent esterification with guaiacol.[1][5] This unique chemical modification confers not only anti-inflammatory, analgesic, and antipyretic properties comparable to traditional NSAIDs but also a distinct gastroprotective profile.[3][6]

This technical guide provides a comprehensive overview of this compound, detailing its dual mechanism of action, pharmacokinetic profile, and the extensive non-clinical and clinical data supporting its efficacy and enhanced safety. It is intended for drug development professionals, researchers, and scientists interested in advanced NSAID design and pharmacology.

Chemical and Physical Properties

-

IUPAC Name : (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate[7]

-

Chemical Formula : C₂₄H₂₄N₂O₅[8]

-

Molar Mass : 420.46 g·mol⁻¹[8]

-

CAS Number : 87344-06-7[5]

Mechanism of Action

This compound's pharmacological activity is characterized by a multi-faceted mechanism that combines the anti-inflammatory effects of its active metabolite with intrinsic gastroprotective properties derived from its unique prodrug structure.

Prodrug Metabolism and Activation

This compound is pharmacologically inactive in its native form.[2] Following oral administration, it is absorbed and undergoes enzymatic hydrolysis, primarily in the bloodstream and liver.[2] This process releases its active metabolite, tolmetin, along with intermediate metabolites such as tolmetin-glycinamide (also known as MED5) and guaiacol.[3][5] Tolmetin is the principal agent responsible for the systemic anti-inflammatory and analgesic effects.[2]

Anti-Inflammatory Action: COX Inhibition

The therapeutic effects of this compound are mediated by its active metabolite, tolmetin.[2] Tolmetin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][9] These enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][4] By inhibiting prostaglandin synthesis, tolmetin effectively reduces the inflammatory response.[10] Some evidence suggests a degree of selectivity for COX-2 over COX-1 (selectivity ratio of 4.4), which may contribute to its favorable safety profile.[1][2]

References

- 1. Amtolmetin: A Reappraisal of NSAID with Gastroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Studies on the gastric tolerability of the new non-steroidal anti-inflammatory drug amtolmetin guacyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C24H24N2O5 | CID 65655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 87344-06-7 | FA17894 | Biosynth [biosynth.com]

- 9. Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Molecular Targets of Amtolmetin Guacil Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug to minimize gastrointestinal toxicity associated with traditional NSAIDs. Its therapeutic effects are primarily mediated through its active metabolites following systemic absorption and metabolism. This technical guide provides an in-depth analysis of the molecular targets of these metabolites, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization.

Introduction

This compound is a non-acidic prodrug of tolmetin, developed to provide the anti-inflammatory, analgesic, and antipyretic properties of tolmetin with an improved gastrointestinal safety profile.[1] Unlike its active metabolite, this compound possesses unique gastroprotective mechanisms, including the stimulation of capsaicin receptors and the release of nitric oxide (NO).[1][2] However, its primary therapeutic efficacy is dependent on its conversion to active metabolites.

Metabolism of this compound

Upon oral administration, this compound is hydrolyzed into several metabolites. The primary metabolites include tolmetin, MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid), and guaiacol.[1][3] There are notable species-specific differences in the metabolic pathway. In rats, this compound is converted to both MED5 and tolmetin.[4] In contrast, in human plasma and liver microsomes, it is rapidly converted to MED5 and MED5 methyl ester, with only low levels of tolmetin being produced.[2][4]

Primary Molecular Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action for the anti-inflammatory and analgesic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.[5][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa.[6]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.[5]

Tolmetin is a non-selective inhibitor of both COX-1 and COX-2.[6][7]

Quantitative Data: COX Inhibition by Tolmetin

The inhibitory potency of tolmetin against human COX-1 and COX-2 has been determined in vitro. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Metabolite | Molecular Target | IC50 (μM) |

| Tolmetin | Human COX-1 | 0.35[8][9][10] |

| Tolmetin | Human COX-2 | 0.82[8][9][10] |

Table 1: Inhibitory activity of Tolmetin against Cyclooxygenase enzymes.

The data indicates that tolmetin is a potent inhibitor of both COX isoforms, with a slight selectivity towards COX-1. The other metabolites, MED5 and guaiacol, have not been shown to be significant inhibitors of COX enzymes.

Other Potential Molecular Targets of Metabolites

While the parent drug, this compound, has demonstrated gastroprotective effects through interactions with capsaicin and CGRP receptors, leading to nitric oxide release, its metabolites do not share these properties.[3][11][12] Studies have shown that tolmetin, MED5, and guaiacol are ineffective at inducing the gastroprotective mechanisms associated with the parent compound.[3] This distinction is crucial, as the anti-inflammatory and analgesic effects are attributable to the metabolites, whereas the enhanced gastrointestinal safety profile is a feature of the intact prodrug.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

5.1.1. Materials and Reagents

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., Tolmetin) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., 2.0 M HCl)

-

ELISA-based Prostaglandin E2 (PGE2) detection kit

5.1.2. Experimental Procedure

-

Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the reaction buffer. Keep the enzyme on ice.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound in the solvent.

-

Assay Reaction: a. In a reaction tube or microplate well, combine the reaction buffer, heme, and the diluted enzyme solution. b. Add a small volume of the test compound solution (or solvent for the control) to the enzyme mixture. c. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Incubate for a precise duration (e.g., 2 minutes) at 37°C. f. Terminate the reaction by adding the stop solution.

-

PGE2 Quantification: a. Neutralize the reaction mixture. b. Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

The therapeutic effects of this compound are mediated by its metabolites, primarily tolmetin. The key molecular target of tolmetin is the cyclooxygenase enzymes, COX-1 and COX-2, which it inhibits non-selectively to reduce the synthesis of pro-inflammatory prostaglandins. The other metabolites, MED5 and guaiacol, do not appear to contribute significantly to the anti-inflammatory action. The unique gastroprotective mechanisms of this compound are a property of the parent molecule and are not shared by its metabolites. This dual mechanism, involving a gastroprotective prodrug and an active anti-inflammatory metabolite, underscores the rational design of this compound as a safer NSAID.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclooxygenase Inhibition Profile of Amtolmetin Guacil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that distinguishes it from many other compounds in its class. As a prodrug, it undergoes metabolic activation to its active form, tolmetin, which is responsible for its primary therapeutic effects. This technical guide provides an in-depth analysis of the cyclooxygenase (COX) inhibition profile of this compound and its active metabolite, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation. A key feature of this compound is its gastroprotective properties, which are attributed to a mechanism independent of its COX inhibition, involving the stimulation of capsaicin receptors and subsequent release of nitric oxide.

Introduction

This compound is a non-acidic prodrug of tolmetin, designed to provide anti-inflammatory, analgesic, and antipyretic effects with an improved gastrointestinal safety profile compared to traditional NSAIDs.[1] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.[2][3] The COX enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in maintaining the protective lining of the stomach, COX-2 is typically induced during inflammation.[2] This guide delves into the specifics of how this compound, through its active metabolite, interacts with these two isoforms.

Mechanism of Action

Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the plasma to form its active metabolite, tolmetin.[1] Tolmetin then exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes.[1][4] This non-selective inhibition of both COX isoforms is a characteristic it shares with many traditional NSAIDs.[1]

Interestingly, this compound possesses a unique gastroprotective mechanism that is independent of its COX inhibition profile. The presence of a vanillic moiety in its structure allows it to stimulate capsaicin receptors in the gastric mucosa.[1] This stimulation leads to the release of Calcitonin Gene-Related Peptide (CGRP) and a subsequent increase in the production of nitric oxide (NO).[1] NO is known to have gastroprotective effects, including the enhancement of mucosal blood flow and mucus secretion.[3]

Quantitative Analysis of COX Inhibition

The inhibitory activity of the active metabolite of this compound, tolmetin, against human cyclooxygenase enzymes has been quantified in vitro. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) for tolmetin against COX-1 and COX-2. A lower IC50 value indicates greater potency of inhibition.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Tolmetin | Human COX-1 | 0.35[2][3][5] | 0.43 |

| Tolmetin | Human COX-2 | 0.82[2][3][5] |

The selectivity ratio of less than 1 indicates that tolmetin is a relatively non-selective COX inhibitor, with a slight preference for COX-1.

Experimental Protocols for COX Inhibition Assays

The determination of the COX-1 and COX-2 inhibitory activity of compounds like tolmetin is typically performed using in vitro assays. Below is a generalized protocol that reflects common methodologies cited in the literature for evaluating COX inhibitors.

In Vitro Colorimetric COX (Ovine) Inhibitor Screening Assay

This assay determines the ability of a test compound to inhibit the peroxidase component of ovine COX-1 and COX-2.

Materials:

-

COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item Number 760111)

-

Test compound (e.g., tolmetin)

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare the assay buffer, heme, and either COX-1 or COX-2 enzyme solution as per the manufacturer's instructions.

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.

-

Add the test compound at various concentrations to the inhibitor wells.

-

Incubate the plate for a short period at 25°C.

-

Initiate the reaction by adding a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by arachidonic acid to all wells.

-

Incubate the plate for a further two minutes at 25°C.

-

Measure the absorbance of each well at 590 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing the Core Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic activation and COX inhibition pathway of this compound.

Caption: Experimental workflow for an in vitro colorimetric COX inhibition assay.

Conclusion

This compound, through its active metabolite tolmetin, functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes, with a slight preference for COX-1. This primary mechanism of action is responsible for its anti-inflammatory and analgesic properties. Crucially, its improved gastrointestinal tolerability is not a result of COX-2 selectivity but rather a distinct, parallel mechanism involving the activation of capsaicin receptors and subsequent NO release. This dual-action profile makes this compound a noteworthy NSAID for researchers and clinicians, particularly in contexts where both efficacy and gastrointestinal safety are significant considerations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Models for Amtolmetin Guacil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic models used to characterize amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID) with a gastroprotective profile. This document details the metabolic pathways, experimental protocols for in vivo and in vitro studies, and summarizes key pharmacokinetic data from preclinical animal models.

Introduction to this compound

This compound (AMG) is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, thereby reducing prostaglandin synthesis.[2] Additionally, AMG exhibits a unique gastroprotective effect, which is thought to be mediated through the release of nitric oxide (NO).[3] Understanding the preclinical pharmacokinetics of AMG is crucial for predicting its behavior in humans and for designing safe and effective clinical trials.

Metabolic Pathways of this compound

The metabolism of this compound shows significant species-specific differences, particularly between rats and humans. In preclinical rat models, AMG is primarily hydrolyzed to its active metabolite, tolmetin (TMT).[4]

In contrast, in human plasma and liver microsomes, AMG is rapidly converted to two main metabolites: 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamido acetic acid (MED5) and its methyl ester, with only low levels of tolmetin being produced.[4] This highlights the importance of selecting appropriate preclinical models and carefully interpreting the data when extrapolating to humans.

Caption: Metabolic pathways of this compound in rats vs. humans.

In Vivo Preclinical Pharmacokinetic Studies

In vivo studies in animal models, primarily rats, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose oral pharmacokinetic study of this compound in rats.

Animals:

-

Weight: 180-220 g.[6]

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard pellet diet and water. Animals are fasted overnight before dosing.[6]

Dosing:

-

Formulation: this compound is suspended in a suitable vehicle, such as 0.5% w/v carboxymethyl cellulose (CMC).

-

Administration: A single oral dose is administered via gavage.[7] Dose volumes are typically 5-10 mL/kg.[7]

Blood Sampling:

-

Procedure: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[6]

-

Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C or lower until analysis.[1]

Bioanalysis:

-

Method: Plasma concentrations of this compound and its metabolites (tolmetin, MED5) are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.[1][8]

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Summary of Preclinical Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of the active metabolite, tolmetin, following oral administration of this compound to rats.

| Dose of this compound | Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| Not Specified | Tolmetin | 81.62 ± 5.02 | 0.50 | Not Reported | Not Reported | [4] |

Note: Comprehensive pharmacokinetic data for the parent drug (this compound) and other metabolites in preclinical species are limited in the publicly available literature.

In Vitro Preclinical Studies

In vitro assays are crucial for investigating the metabolic stability and protein binding characteristics of this compound, providing insights that complement in vivo data.

Metabolic Stability in Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Experimental Protocol:

-

Materials: Pooled liver microsomes (e.g., from rat or human), NADPH-regenerating system, phosphate buffer (pH 7.4), and the test compound (this compound).[8][9]

-

Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of the NADPH-regenerating system at 37°C.[9][10]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.[8]

-

Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[8]

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.[9]

Caption: Workflow for an in vitro microsomal stability assay.

Plasma Protein Binding

This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues. Equilibrium dialysis is the gold standard method.

Experimental Protocol:

-

Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.[2][11]

-

Procedure:

-

A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline, PBS).[1][2]

-

The device is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.[1][12]

-

After reaching equilibrium (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.[12]

-

-

Analysis: The concentrations of the compound in both chambers are determined by LC-MS/MS.[2]

-

Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

It has been reported that the active metabolite, tolmetin, is highly bound to human plasma proteins (>99%).[13]

Signaling Pathways

The therapeutic and side-effect profiles of this compound and its active metabolite, tolmetin, are governed by their interactions with key signaling pathways.

COX Inhibition Pathway

As an NSAID, the primary anti-inflammatory mechanism of tolmetin is the inhibition of COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14][15]

Caption: Simplified COX inhibition pathway by tolmetin.

Nitric Oxide (NO) Signaling Pathway

The gastroprotective effect of this compound is attributed to its ability to increase the production of nitric oxide (NO) in the gastric mucosa.[3] NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade results in vasodilation and other cytoprotective effects.[16]

Caption: Proposed nitric oxide signaling pathway for this compound's gastroprotective effect.

Conclusion

The preclinical pharmacokinetic evaluation of this compound reveals it to be a prodrug with species-specific metabolism. In rat models, it is effectively converted to the active NSAID, tolmetin. The in vivo and in vitro models described in this guide are essential for characterizing the ADME properties of AMG and understanding its dual mechanism of action, which combines COX inhibition for anti-inflammatory effects with a nitric oxide-mediated gastroprotective effect. Further studies providing more comprehensive quantitative pharmacokinetic data across multiple preclinical species would be beneficial for refining the understanding of this compound and aiding in its clinical development.

References

- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic study of tolmetin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Protein binding of tolmetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Reactome | Nitric oxide stimulates guanylate cyclase [reactome.org]

Methodological & Application

Application Notes and Protocols for Amtolmetin Guacil in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action of Amtolmetin Guacil (AMG) for in vivo animal studies, with a focus on its anti-inflammatory, analgesic, and gastroprotective effects.

Introduction

This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) with a unique profile that combines anti-inflammatory, analgesic, and antipyretic properties with a notable gastroprotective effect.[1] It is a prodrug of tolmetin, and its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and the release of nitric oxide (NO), which contributes to its improved gastrointestinal safety profile compared to traditional NSAIDs.[2][3] In animal models, particularly rats and mice, AMG has been evaluated for its therapeutic effects and safety. In rats, AMG is metabolized to tolmetin, which is responsible for the systemic anti-inflammatory and analgesic effects.[4]

Data Presentation: this compound Dosages in Animal Studies

The following tables summarize the quantitative data on this compound dosages used in various in vivo animal models.

Table 1: this compound Dosages for Gastrointestinal Safety and Gastroprotective Studies

| Animal Model | Species | Dosage Range (mg/kg) | Administration Route | Study Duration | Key Findings | Reference(s) |

| Gastric Tolerability | Rat | 50 - 150 | Intragastric | Acute (4 hours) and Chronic (3 and 14 days) | AMG showed significantly lower gastric damage compared to tolmetin and celecoxib.[2] | [2] |

| Ethanol-Induced Gastric Mucosal Damage | Mouse | 75, 150, 300 | Intragastric | 7 days | Dose-dependent gastroprotective effect observed.[5] | [5] |

Table 2: this compound Dosages for Anti-inflammatory and Analgesic Studies

| Animal Model | Species | Dosage (mg/kg) | Administration Route | Key Findings | Reference(s) |

| Carrageenan-Induced Paw Edema | Rat | 200 | Intragastric | Effective reduction in paw edema. | Prospects for Reducing Gastrotoxicity of Anti-Inflammatory and Analgesic Therapy While Using this compound |

| Acetic Acid-Induced Writhing Test | Mouse | 200 | Intragastric | Significant reduction in the number of writhes. | Prospects for Reducing Gastrotoxicity of Anti-Inflammatory and Analgesic Therapy While Using this compound |

Table 3: Pharmacokinetic Parameters of Tolmetin in Rats (Active Metabolite of this compound)

| Parameter | Value | Administration of Tolmetin |

| Bioavailability | 96.94% | Oral (32.95 mg/kg) |

| Absorption Rate Constant (K01) | 0.1304 min⁻¹ | Oral (32.95 mg/kg) |

| Primary Excretion Product | 1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid | Oral (32.95 mg/kg) |

| Unchanged Drug Excretion | 6.12% | Oral (32.95 mg/kg) |

Note: In rats, orally administered this compound is converted to tolmetin, resulting in similar pharmacokinetic parameters to when tolmetin is administered alone.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the rats for 12 hours before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Vehicle control group

-

This compound treated group (e.g., 200 mg/kg)

-

Standard drug group (e.g., Indomethacin 10 mg/kg)

-

-

Drug Administration: Administer the vehicle, this compound, or the standard drug orally (intragastrically).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][6]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This is a widely used model for screening peripheral analgesic activity.

Materials:

-

Swiss albino mice (20-25 g)

-

This compound

-

Acetic acid (0.6% v/v in distilled water)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard drug (e.g., Aspirin 100 mg/kg)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 48 hours before the experiment.

-

Fasting: Fast the mice for 12 hours before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Vehicle control group

-

This compound treated group (e.g., 200 mg/kg)

-

Standard drug group

-

-

Drug Administration: Administer the vehicle, this compound, or the standard drug orally.

-

Induction of Writhing: 30 to 60 minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.[7]

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.[7]

-

Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Gastroprotective Signaling Pathway of this compound

This compound's gastroprotective effect is mediated through the induction of inducible nitric oxide synthase (iNOS), leading to an increase in nitric oxide (NO) production. This pathway helps to counteract the damaging effects of prostaglandin inhibition in the gastric mucosa.[3]

Caption: Gastroprotective mechanism of this compound.

Experimental Workflow for Anti-inflammatory and Analgesic Evaluation

The following diagram illustrates the typical workflow for assessing the anti-inflammatory and analgesic properties of this compound in animal models.

Caption: Workflow for in vivo anti-inflammatory & analgesic studies.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphological features of rat gastric mucosa after acute and chronic treatment with amtolmetin guacyl: comparison with non-selective and COX-2-selective NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amtolmetin Guacil in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to tolmetin. It exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1] Notably, this compound has demonstrated a favorable gastrointestinal safety profile compared to other NSAIDs, a characteristic attributed to its unique chemical structure and mechanism of action that may involve the release of nitric oxide, a gastroprotective mediator.

These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with methodologies for assessing its in vitro efficacy and cytotoxicity.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₄N₂O₅ | PubChem |

| Molecular Weight | 420.46 g/mol | PubChem |

| Appearance | Pale Brown to Light Brown Solid | ChemicalBook |

| Solubility in DMSO | Slightly Soluble | ChemicalBook |

| Solubility in Methanol | Slightly Soluble | ChemicalBook |

Experimental Protocols

Protocol 1: Dissolution of this compound for Cell Culture

This protocol describes the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO). Due to the compound's characterization as "slightly soluble," the recommended concentration for a stock solution is up to 10 mM. It is advisable to perform a small-scale test to confirm the maximum solubility in your specific batch of DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Preparation of a 10 mM Stock Solution:

-

Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 0.0042 g (4.2 mg) of this compound is needed.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the required volume of cell culture grade DMSO to the microcentrifuge tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.

-

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on COX-2 activity in a cell-based assay by measuring the production of prostaglandin E₂ (PGE₂).

Materials:

-

Appropriate cell line (e.g., macrophages, endothelial cells)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound working solutions

-

PGE₂ ELISA kit

-

Cell lysis buffer

-

Bradford reagent for protein quantification

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Treatment:

-

Once the cells are confluent, replace the old medium with fresh, serum-free medium and incubate for a few hours.

-

Pre-treat the cells with various concentrations of this compound working solutions for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor).

-

Induce inflammation by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubate the plate for the desired period (e.g., 24 hours) to allow for PGE₂ production.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant for PGE₂ measurement.

-

Lyse the cells and determine the total protein concentration in each well using the Bradford assay.

-

Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Normalize the PGE₂ concentration to the total protein concentration for each sample.

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

-

Protocol 3: Cytotoxicity Assay

This protocol describes how to evaluate the potential cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

-

Cell Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Visualizations

Caption: Experimental workflow for using this compound in cell culture.

Caption: this compound inhibits the cyclooxygenase (COX) pathway.

References

Application Notes and Protocols: Amtolmetin Guacil in the Carrageenan-Induced Paw Edema Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties, coupled with a favorable gastrointestinal safety profile.[1][2] It functions as a prodrug, being metabolized in the body to tolmetin, its active form.[1] The primary mechanism of action of tolmetin is the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2, the inducible isoform heavily involved in the inflammatory cascade.[1] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[1]

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is mediated by the production of prostaglandins, with a significant infiltration of neutrophils.[3][4] This model is therefore highly relevant for assessing the activity of NSAIDs like this compound that target the prostaglandin synthesis pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory effects of this compound.

Mechanism of Action of this compound in Inflammation

This compound's anti-inflammatory effect is a multi-stage process, beginning with its metabolic activation and culminating in the suppression of key inflammatory mediators.

-

Absorption and Hydrolysis : Following oral administration, this compound is absorbed and undergoes enzymatic hydrolysis, primarily in the liver, to yield its active metabolite, tolmetin.[1]

-

COX Inhibition : Tolmetin exerts its anti-inflammatory effects by inhibiting the COX enzymes, particularly COX-2.[1] COX-2 is upregulated at the site of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5]

-

Gastroprotective Properties : A distinguishing feature of this compound is its gastroprotective mechanism. The guacil moiety of the molecule is believed to stimulate capsaicin receptors in the gastric mucosa. This action may lead to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), which in turn can inhibit gastric acid secretion and increase mucosal blood flow, thus protecting the stomach lining.[6][7]

Signaling Pathways in Carrageenan-Induced Paw Edema

The inflammatory cascade initiated by carrageenan injection involves several interconnected signaling pathways. The diagram below illustrates the key molecular events leading to edema and the points of intervention for this compound.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A study on the mechanisms involving the anti-inflammatory effect of amitriptyline in carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Investigating Neuroinflammatory Pathways with Amtolmetin Guacil

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] While it serves as a protective response, chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[1][3] Key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to orchestrating this inflammatory response.[4][5]

Amtolmetin guacil (AMG) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a prodrug, being metabolized into its active form, tolmetin, after administration.[6][7] Tolmetin exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, with a relative selectivity for COX-2 over COX-1.[6][8] This inhibition reduces the synthesis of prostaglandins, which are key lipid mediators of inflammation.[6] These characteristics make this compound a valuable pharmacological tool for studying the downstream consequences of COX inhibition on neuroinflammatory signaling pathways. This document provides detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.

Mechanism of Action of this compound

This compound itself is inactive and is designed to minimize gastrointestinal side effects often associated with traditional NSAIDs.[6] Upon absorption, it is hydrolyzed by esterases into its active metabolite, tolmetin.[7] Tolmetin then inhibits the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are potent inflammatory mediators that can amplify inflammatory signaling cascades. By reducing prostaglandin levels, this compound allows researchers to investigate the role of the COX pathway in activating downstream neuroinflammatory signaling.

Key Neuroinflammatory Signaling Pathways

Neuroinflammation is driven by complex intracellular signaling networks. This compound can be used to probe the contribution of the COX-prostaglandin axis to the activation of these pathways.

1. NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation.[4] In microglia, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the translocation of the p65/p50 NF-κB dimer to the nucleus.[9] This, in turn, drives the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][10]

References

- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. worldwidejournals.com [worldwidejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Amtolmetin Guacil in Arthritis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that combines effective anti-inflammatory and analgesic properties with a notable gastroprotective mechanism.[1][2] As a prodrug, this compound is hydrolyzed in the body to its active metabolite, tolmetin, which is responsible for its primary therapeutic effects.[3] Tolmetin acts by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, key mediators of inflammation and pain.[3]

What distinguishes this compound is its gastrosparing effect, attributed to the guacil moiety.[4] This component is believed to stimulate capsaicin receptors in the gastric mucosa, leading to the release of calcitonin gene-related peptide (CGRP) and a subsequent increase in nitric oxide (NO) production.[1][4] This localized increase in NO enhances mucosal blood flow and bicarbonate secretion, offering protection against the gastric damage typically associated with NSAID use.[1][5] These characteristics make this compound a compound of significant interest for the long-term management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis, where traditional NSAIDs may be limited by their gastrointestinal side effects.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical arthritis and related inflammatory models, based on available research.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: systemic anti-inflammatory action and local gastroprotection.

-

Anti-Inflammatory Action: Following oral administration, this compound is metabolized to tolmetin. Tolmetin inhibits the COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins (PGE2), which are pivotal in mediating inflammation, pain, and fever.

-

Gastroprotective Action: The intact this compound molecule, particularly its vanillic moiety, stimulates capsaicin receptors on sensory neurons in the gastrointestinal tract.[1] This leads to the release of CGRP, which in turn upregulates nitric oxide synthase (NOS) activity and NO production in the gastric mucosa.[5][6] NO plays a crucial role in maintaining mucosal integrity by improving blood flow and promoting protective mucus and bicarbonate secretion.[5]

Caption: Dual mechanism of this compound.

Data Presentation: Preclinical and Clinical Efficacy

Preclinical Gastroprotective Effects in Rodent Models

The following table summarizes the quantitative data from a study evaluating the gastroprotective effects of this compound (AMG) in mice.

| Model | Treatment Group | Dose (mg/kg) | Gastric Lesion Score (Mean) | NO Content (μmol/g protein) | NOS Activity (U/mg protein) | SOD Activity (U/mg protein) | MDA Content (nmol/mg protein) |

| Ethanol-Induced Gastric Damage | Model Control | - | 4.2 (approx.) | 4.5 (approx.) | 1.8 (approx.) | 60 (approx.) | 2.5 (approx.) |

| AMG | 75 | ↓ (Significant) | ↑ (Significant) | ↑ (Significant) | No significant change | No significant change | |

| AMG | 150 | ↓ (Significant) | ↑ (Significant) | ↑ (Significant) | ↑ (Significant) | ↓ (Significant) | |

| AMG | 300 | ↓↓ (Highly Significant) | ↑↑ (Highly Significant) | ↑↑ (Highly Significant) | ↑ (Significant) | ↓ (Significant) | |

| Tolmetin | 90 | No significant change | - | - | - | - | |

| Repeated Dosing (7 days) | Normal Control | - | 0 | - | - | - | - |

| AMG | 75 | 0 | - | - | - | - | |

| AMG | 150 | 0 | - | - | - | - | |

| AMG | 300 | 0 | - | - | - | - | |

| Tolmetin | 90 | ↑↑ (Highly Significant) | - | - | - | - |

Data adapted from Yuan-Hai Li et al., World Journal of Gastroenterology, 2004.[5][6] "Significant" corresponds to P < 0.05 and "Highly Significant" to P < 0.01 compared to the model group.

Clinical Efficacy in Human Arthritis

The following tables summarize data from clinical trials of this compound in patients with osteoarthritis and rheumatoid arthritis.

Table 1: this compound vs. Diclofenac in Knee Osteoarthritis (30 days)

| Parameter | This compound (600 mg bid) | Diclofenac Sodium (50 mg bid) |

| Pain Intensity Reduction (WOMAC) | 55.1% | 29.9% |

| Functional Ability Improvement | 50% | 30% |

| Stiffness Reduction (WOMAC, Day 20) | 31% | 18% |

Data from a comparative study in patients with knee osteoarthritis.

Table 2: this compound vs. Diclofenac in Rheumatoid Arthritis (4 weeks)

| Parameter | This compound (600 mg bid) | Diclofenac (50 mg tid) |

| Median Post-Treatment Endoscopy Score | 0 (Range 0-4) | 2 (Range 0-4) |

| Patients with Gastric Ulcers | 3% (1/32) | 25% (8/32) |

| Patients with Normal Gastroduodenal Findings | 50% (16/32) | 25% (8/32) |

| Recurrence of Gastric Damage (History of Ulcer) | 18% | 53% |

Data from a clinical and gastroscopic evaluation in patients with rheumatoid arthritis.[7]

Table 3: Long-Term Use of this compound (9 months)

| Arthritis Type | N | Pain Reduction (NRS) | Functional Improvement |

| Osteoarthritis (OA) | 442 | From 5.6 to 3.4 | WOMAC pain ↓ from 127 to 13.7; HAQ ↓ from 0.54 to 0.34 |

| Rheumatoid Arthritis (RA) | 126 | From 5.8 to 3.4 | DAS28 ↓ from 4.81 to 4.30 |

| Ankylosing Spondylitis (AS) | 73 | From 5.8 to 3.1 | BASDAI ↓ from 4.5 to 3.0 |

Data from a long-term observational study.[8]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

27-gauge needles and syringes

Procedure:

-

Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Fasting: Fast animals overnight with free access to water.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 50 mg/kg, p.o.)

-

Group 3: this compound (e.g., 150 mg/kg, p.o.)

-

Group 4: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)

-

-

Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) by gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats (Chronic Inflammation Model)

This model is a well-established method for inducing a chronic, systemic inflammatory response that shares some pathological features with human rheumatoid arthritis.

Materials:

-

Lewis or Wistar rats (180-220 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose solution)

-

Digital calipers

-

27-gauge needles and syringes

Procedure:

-

Animal Acclimatization: House animals under standard conditions for at least one week.

-

Induction of Arthritis (Day 0):

-

Anesthetize the rats lightly.

-

Inject 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw.

-

-

Grouping and Treatment (Prophylactic or Therapeutic):

-

Prophylactic: Start treatment on Day 0 or Day 1 and continue daily for 21-28 days.

-

Therapeutic: Begin treatment after the onset of secondary inflammation (around Day 11-14).

-

Randomly assign rats to groups (n=6-8):

-

Group 1: Arthritis Control (Vehicle)

-

Group 2: this compound (e.g., 50 mg/kg/day, p.o.)

-

Group 3: this compound (e.g., 150 mg/kg/day, p.o.)

-

Group 4: Positive Control (e.g., Methotrexate 0.3 mg/kg, twice weekly)

-

-

-

Assessment of Arthritis:

-

Arthritis Score: Score the severity of arthritis in all four paws visually every 2-3 days, starting from Day 10, on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling of the entire paw, 4=joint deformity/ankylosis). The maximum score is 16 per animal.

-

Paw Volume/Thickness: Measure the volume (plethysmometer) or thickness (calipers) of both hind paws every 2-3 days.

-

Body Weight: Record body weight every 2-3 days as an indicator of systemic health.

-

-

Endpoint Analysis (Day 21 or 28):

-

At the end of the study, collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).

-

Euthanize the animals and collect hind paws for histopathological analysis (synovial inflammation, cartilage destruction, bone erosion).

-

Caption: Workflow for the adjuvant-induced arthritis model.

Concluding Remarks

This compound presents a compelling profile for an anti-arthritic agent, combining the established efficacy of a COX inhibitor with a unique, built-in gastroprotective mechanism. The preclinical models described provide a framework for further investigation into its anti-inflammatory and analgesic effects. While clinical data strongly support its efficacy and improved safety profile in humans, further preclinical studies in models such as collagen-induced and adjuvant-induced arthritis would be beneficial to fully elucidate its impact on disease progression, joint damage, and specific inflammatory pathways at the dosages found to be gastroprotective. Researchers are encouraged to adapt these protocols to investigate the nuanced effects of this compound on various aspects of arthritis pathology.

References

- 1. The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Amtolmetin: A Reappraisal of NSAID with Gastroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical and gastroscopic evaluation of amtolmetin guacyl versus diclofenac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AB0793 LONG-TERM USE OF this compound IN PATIENTS WITH OSTEOARTHRITIS, RHEUMATOID ARTHRITISAND ANKYLOSING SPONDYLITIS | Annals of the Rheumatic Diseases [ard.bmj.com]

Determining the Cyclooxygenase (COX) Selectivity of Amtolmetin Guacil: In Vitro Assays

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the cyclooxygenase (COX) selectivity of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID). This compound is a prodrug that is rapidly metabolized to its active form, tolmetin, which exerts its therapeutic effects through the inhibition of COX enzymes.[1] Understanding the selectivity of this compound for the two main COX isoforms, COX-1 and COX-2, is crucial for predicting its efficacy and side-effect profile. This document outlines the methodologies for key in vitro experiments, presents quantitative data for tolmetin's COX inhibition, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound and COX Selectivity

This compound (AMG) is an NSAID with anti-inflammatory, analgesic, and antipyretic properties.[2] It is structurally a prodrug, designed to be hydrolyzed in the body to its active metabolite, tolmetin.[1] Tolmetin, like other traditional NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes.

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a key mediator of inflammation and pain.

The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of COX-1. Therefore, determining the relative inhibitory potency of a compound against COX-1 and COX-2 (its COX selectivity) is a critical step in drug development. This compound, through its active metabolite tolmetin, is known to be a non-selective inhibitor of both COX-1 and COX-2.[3][4]

Quantitative Data: In Vitro COX Inhibition by Tolmetin

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for tolmetin against human COX-1 and COX-2.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

| Tolmetin | Human COX-1 | 0.35[5][6][7] | 2.34 |

| Tolmetin | Human COX-2 | 0.82[5][6][7] |

Note: A lower IC50 value indicates a higher inhibitory potency. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A ratio greater than 1 indicates selectivity for COX-1, while a ratio less than 1 indicates selectivity for COX-2. Based on the data, tolmetin is a potent inhibitor of both isoforms with a slight preference for COX-1.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the prostaglandin synthesis pathway and a general workflow for determining COX inhibitor selectivity.

Caption: Prostaglandin synthesis pathway and inhibition by tolmetin.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Amtolmetin Guacil Metabolites in Human Plasma

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that undergoes rapid in-vivo metabolism to its active metabolites, tolmetin (TMT) and 5-(4-methyl-benzoyl)-1H-pyrrol-2-yl]acetic acid (MED5).[1] Accurate and sensitive quantification of these metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of TMT and MED5 in human plasma. The method utilizes a simple solid-phase extraction (SPE) for sample cleanup, followed by a rapid chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry. This method has been validated according to FDA guidelines and is suitable for clinical research applications.[1][2]

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard:

-

Tolmetin (TMT) and MED5 reference standards (>99% purity)

-

Mycophenolic acid (Internal Standard, IS) (>99% purity)

-

-

Solvents and Chemicals:

-

HPLC-grade acetonitrile and methanol

-

Analytical-grade formic acid and orthophosphoric acid

-

Control human plasma (sodium heparinized), stored at -20°C

-

Oasis HLB SPE cartridges (1 mg, 30 cm)

-

2. Instrumentation

-

LC System: Agilent 1100 series LC system or equivalent, equipped with a degasser, binary pump, and autosampler.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 100 µL of plasma, add 50 µL of 5% orthophosphoric acid.

-

Add 50 µL of the internal standard working solution (Mycophenolic acid in methanol).

-

Vortex for 30 seconds.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of a mixture of acetonitrile and 0.2% formic acid in water (80:20, v/v).

-

Inject an aliquot of the eluate into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: X-Terra RP18 (dimensions not specified, but a common choice would be 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase: 0.2% formic acid in water : Acetonitrile (25:75, v/v)

-

Flow Rate: 0.50 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Total Run Time: 2.5 minutes

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 0.5 kV

-

Desolvent Gas Temperature: 400 °C

-

Desolvent Gas Flow: 1100 L/h

-

Cone Gas Flow: 150 L/h

-

MRM Transitions: The following ion transitions were monitored:

-

Tolmetin (TMT): 258.1 → 119.0

-

MED5: 315.1 → 119.0

-

Mycophenolic Acid (IS): 321.2 → 207.0

-

-

Data Presentation

Table 1: Method Validation Parameters for the Quantification of TMT and MED5

| Parameter | Tolmetin (TMT) | MED5 |

| Linearity Range | 20 - 2000 ng/mL | 20 - 2000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL |

| Intra-day Precision (%CV) | 3.27 - 4.50 | 4.27 - 5.68 |

| Inter-day Precision (%CV) | 5.32 - 8.18 | 5.32 - 8.85 |

| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 |

Visualizations

Caption: Metabolic pathway of this compound.

Caption: LC-MS/MS experimental workflow.

References

Application Notes and Protocols for In Vitro Cellular Uptake Studies of Amtolmetin Guacil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) and a non-acidic prodrug of tolmetin.[1] Its unique chemical structure is designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Understanding the cellular uptake mechanisms of AMG is crucial for optimizing its delivery and therapeutic efficacy. These application notes provide a comprehensive guide to investigating the in vitro cellular uptake of AMG, focusing on intestinal absorption models. The protocols outlined below are designed to elucidate the primary transport mechanisms, including passive diffusion and carrier-mediated transport, and to identify the potential involvement of efflux pumps.

Hypothetical Cellular Uptake Pathways of this compound

The cellular transport of drugs across the intestinal epithelium can occur through several mechanisms, including passive diffusion (transcellular and paracellular), facilitated diffusion, and active transport. Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), can actively pump drugs out of the cell, limiting their absorption. Given that this compound is a non-acidic prodrug, its uptake characteristics may differ significantly from its acidic active metabolite, tolmetin.

A proposed logical workflow to investigate these pathways is detailed below.

Caption: Experimental workflow for investigating the cellular uptake of this compound.

Key Experiments and Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption.[2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters.[4][5]

Objective: To determine the apparent permeability (Papp) of AMG across a Caco-2 cell monolayer in both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. An efflux ratio (ER) greater than 2 suggests the involvement of active efflux.[6]

Protocol:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

-